molecular formula C12H23NO2 B12954901 tert-Butyl (R)-2-isopropylpyrrolidine-1-carboxylate

tert-Butyl (R)-2-isopropylpyrrolidine-1-carboxylate

Cat. No.: B12954901
M. Wt: 213.32 g/mol
InChI Key: JIQIYRNJTWFMBB-SNVBAGLBSA-N
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Description

tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-isopropylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield.

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl ®-2-isopropylpyrrolidine-1-carboxylate oxide, while reduction may produce tert-butyl ®-2-isopropylpyrrolidine-1-methanol.

Scientific Research Applications

tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate can be compared with other tert-butyl esters and pyrrolidine derivatives, such as tert-butyl ®-2-methylpyrrolidine-1-carboxylate and tert-butyl ®-2-ethylpyrrolidine-1-carboxylate.

Uniqueness

The uniqueness of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl (2R)-2-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-9(2)10-7-6-8-13(10)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1

InChI Key

JIQIYRNJTWFMBB-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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